molecular formula C34H39N3O6S B1679667 Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)- CAS No. 862541-45-5

Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-

Cat. No.: B1679667
CAS No.: 862541-45-5
M. Wt: 617.8 g/mol
InChI Key: YPHDIMUXXABSSO-YTTGMZPUSA-N
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Description

PF-00610355, also known as PF-610355, is an inhalable ultra-long-acting beta-2 adrenoreceptor agonist. It was investigated by Pfizer as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). The compound utilizes a sulfonamide agonist headgroup, which confers high levels of intrinsic crystallinity. This characteristic could be related to the acidic sulfonamide motif supporting a zwitterionic form in the solid state .

Chemical Reactions Analysis

PF-00610355 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PF-00610355 has been extensively studied for its potential applications in the treatment of respiratory diseases. Its primary use is in the treatment of asthma and COPD, where it acts as a long-acting beta-2 adrenoreceptor agonist to relax bronchial smooth muscle and improve airflow. The compound has also been investigated for its pharmacokinetic properties, systemic exposure, and safety profile in various clinical trials .

Mechanism of Action

PF-00610355 exerts its effects by binding to beta-2 adrenoreceptors in the lungs. This binding activates the receptor, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. The sulfonamide agonist headgroup plays a crucial role in the compound’s high levels of intrinsic crystallinity and its ability to support a zwitterionic form in the solid state .

Comparison with Similar Compounds

PF-00610355 is compared with other long-acting beta-2 adrenoreceptor agonists, such as salmeterol and formoterol. While all these compounds share a similar mechanism of action, PF-00610355 is unique due to its ultra-long-acting properties and its sulfonamide headgroup, which confers high levels of intrinsic crystallinity. This characteristic potentially enhances its stability and efficacy .

Similar compounds include:

Conclusion

PF-00610355 is a promising compound with significant potential in the treatment of respiratory diseases. Its unique properties, including its ultra-long-acting nature and sulfonamide headgroup, make it a valuable candidate for further research and development. Despite its discontinuation in 2011, the compound’s pharmacokinetic profile and mechanism of action continue to be of interest in the scientific community.

Properties

IUPAC Name

2-[3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-methylpropyl]phenyl]-N-[[3-(4-hydroxyphenyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHDIMUXXABSSO-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NCC(C4=CC(=C(C=C4)O)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NC[C@@H](C4=CC(=C(C=C4)O)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501099960
Record name N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862541-45-5
Record name N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862541-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-00610355
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862541455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-00610355
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-00610355
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5SMU97AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-
Reactant of Route 2
Reactant of Route 2
Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-
Reactant of Route 3
Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-
Reactant of Route 4
Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-
Reactant of Route 5
Reactant of Route 5
Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-
Reactant of Route 6
Reactant of Route 6
Benzeneacetamide, N-((4'-hydroxy(1,1'-biphenyl)-3-yl)methyl)-3-(2-(((2R)-2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-2-methylpropyl)-

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